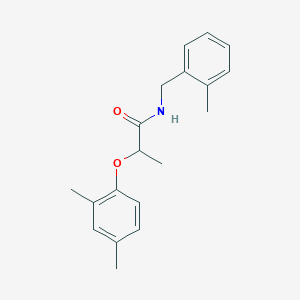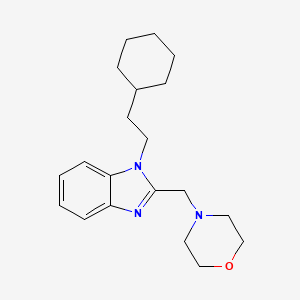![molecular formula C22H23ClN2O3S B4698524 1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4698524.png)
1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine, commonly known as CNS-7056, is a piperazine derivative that has been widely studied in scientific research for its potential therapeutic applications. This compound is known to interact with various receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
CNS-7056 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. It has been shown to interact with different receptors in the central nervous system, including the GABA-A receptor, serotonin receptor, and dopamine receptor. These interactions suggest that CNS-7056 may have anxiolytic, antidepressant, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of CNS-7056 is not fully understood. However, it is known to interact with various receptors in the central nervous system, including the GABA-A receptor, serotonin receptor, and dopamine receptor. CNS-7056 is believed to enhance the activity of the GABA-A receptor, which is responsible for inhibiting the activity of neurons in the brain. This inhibition may lead to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CNS-7056 has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal studies. It has also been shown to decrease locomotor activity and increase sleep time. CNS-7056 has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CNS-7056 in lab experiments is its specificity for certain receptors in the central nervous system. This specificity allows researchers to study the effects of CNS-7056 on specific receptors and pathways in the brain. However, one limitation of using CNS-7056 in lab experiments is its potential toxicity. Studies have shown that high doses of CNS-7056 can lead to liver toxicity and other adverse effects.
Zukünftige Richtungen
There are several future directions for the study of CNS-7056. One direction is to further investigate its potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and depression. Another direction is to study the effects of CNS-7056 on specific receptors and pathways in the brain to gain a better understanding of its mechanism of action. Additionally, researchers may explore the potential use of CNS-7056 in combination with other drugs for enhanced therapeutic effects.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-21-7-3-4-8-22(21)28-16-15-24-11-13-25(14-12-24)29(26,27)20-10-9-18-5-1-2-6-19(18)17-20/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPSAQPUDNQFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl {[5-(propylthio)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B4698455.png)
![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)
![2-{[(4-hydroxy-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4698476.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4698482.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4698507.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(2-nitrophenyl)acrylamide](/img/structure/B4698520.png)

![5-[(5-methyl-2-furyl)methylene]-3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698539.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B4698548.png)
![ethyl N-{[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}glycinate](/img/structure/B4698552.png)

